

Selectivity profiling of 5,7-Dichloro-1H-indazole against a kinase panel

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Compound of Interest

Compound Name: 5,7-Dichloro-1H-indazole

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Comparative Selectivity Profiling of Indazole-Based Kinase Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on **5,7-Dichloro-1H-indazole**: Extensive searches of publicly available scientific literature and databases did not yield specific kinase selectivity profiling data for **5,7-Dichloro-1H-indazole**. The indazole scaffold is a common feature in many kinase inhibitors, and its selectivity profile is highly dependent on the specific substitutions on the indazole ring. Therefore, to provide a valuable comparative guide within the indazole class, this document presents a detailed selectivity analysis of two well-characterized, clinically relevant indazole-based inhibitors: a highly selective Polo-like kinase 4 (PLK4) inhibitor, compound C05, and the multi-kinase inhibitor Axitinib. This comparison illustrates the spectrum of selectivity that can be achieved with the indazole scaffold.

Introduction to Indazole-Based Kinase Inhibitors

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a versatile starting point for designing potent and selective inhibitors. The selectivity of these inhibitors is a critical factor, influencing both their efficacy and their safety profile by minimizing off-target effects.

This guide provides a comparative analysis of the kinase selectivity of a representative

selective inhibitor, C05, and a multi-kinase inhibitor, Axitinib, both of which feature the indazole core.

Comparative Kinase Inhibition Profiles

The following table summarizes the kinase inhibition data for the selective PLK4 inhibitor C05 and the multi-kinase inhibitor Axitinib. The data highlights the diverse selectivity profiles that can be achieved through modifications of the indazole scaffold.

Table 1: Kinase Inhibition Profile of C05 and Axitinib

Kinase Target	C05 (% Inhibition at 0.5 μ M)	Axitinib (IC50 in nM)
Primary Targets		
PLK4	87.45%	4.2
VEGFR1	-	0.1
VEGFR2	-	0.2
VEGFR3	-	0.1-0.3
PDGFR β	-	1.6
c-Kit	-	1.7
Off-Target Kinases		
PLK1	15.32%	-
PLK2	21.89%	-
PLK3	12.56%	-
CDK2/cyclin A	25.78%	-
CDK4/cyclin D3	10.23%	-
Aurora A	31.45%	-
Aurora B	28.91%	-
CHK1	18.67%	-

Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 μ M.^[1] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.^{[2][3]}

Experimental Protocols

A generalized protocol for a common in vitro kinase inhibition assay is provided below. This type of assay is used to determine the potency of a compound against a specific kinase.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity and therefore less inhibition.

Materials:

- Recombinant human kinases
- Kinase-specific substrate peptides
- Adenosine triphosphate (ATP)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Luminescent kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 384-well plates
- Multichannel pipette or liquid handling system
- Luminometer
- Test compounds (e.g., **5,7-Dichloro-1H-indazole** analogs) dissolved in 100% DMSO

Procedure:

- Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO. A 10-point, 3-fold serial dilution is common.
- Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase Reaction:
 - Prepare a kinase/substrate solution in the kinase reaction buffer.

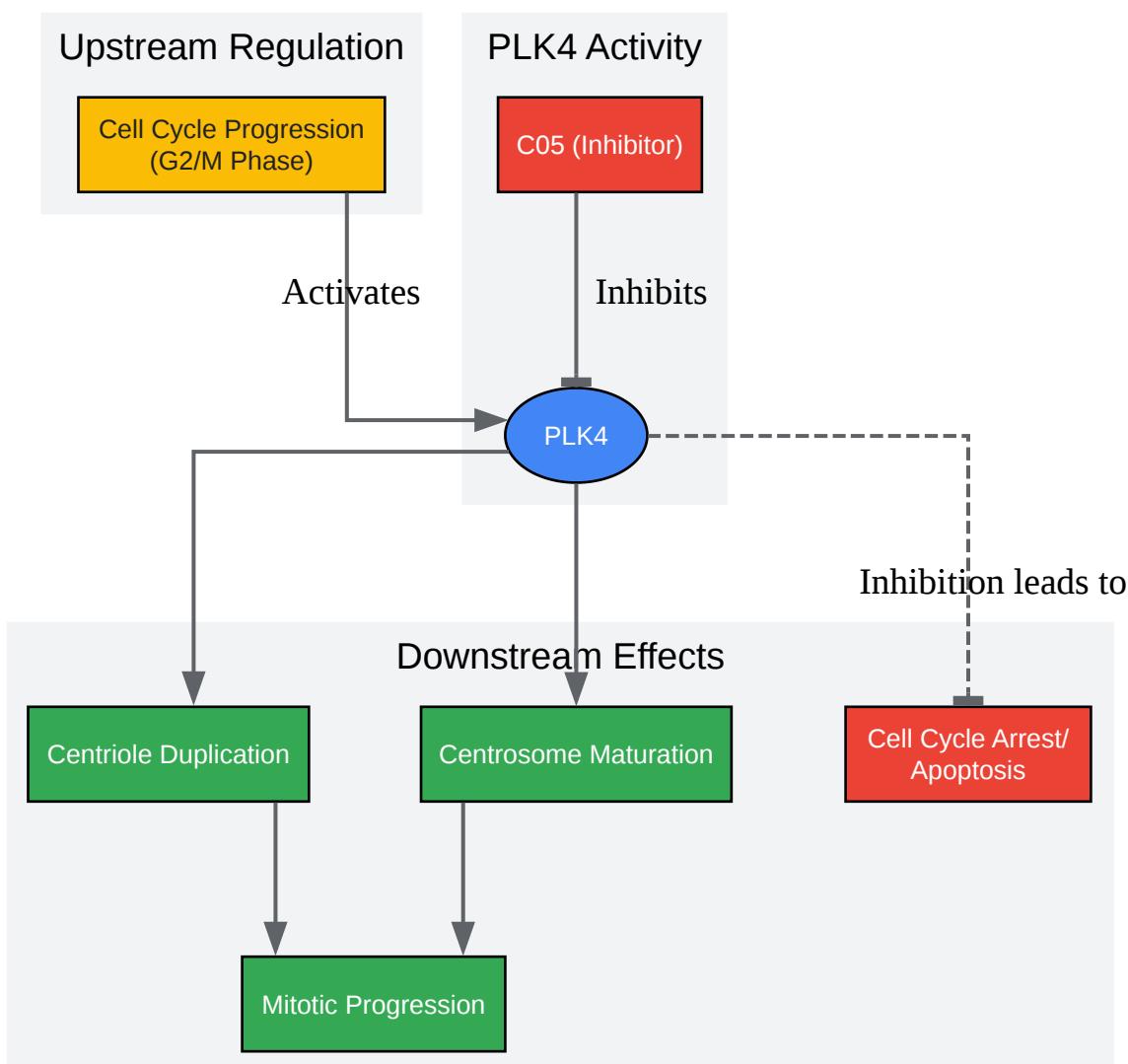
- Add the kinase/substrate solution to the wells containing the compound.
- Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be close to the K_m value for the specific kinase.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).

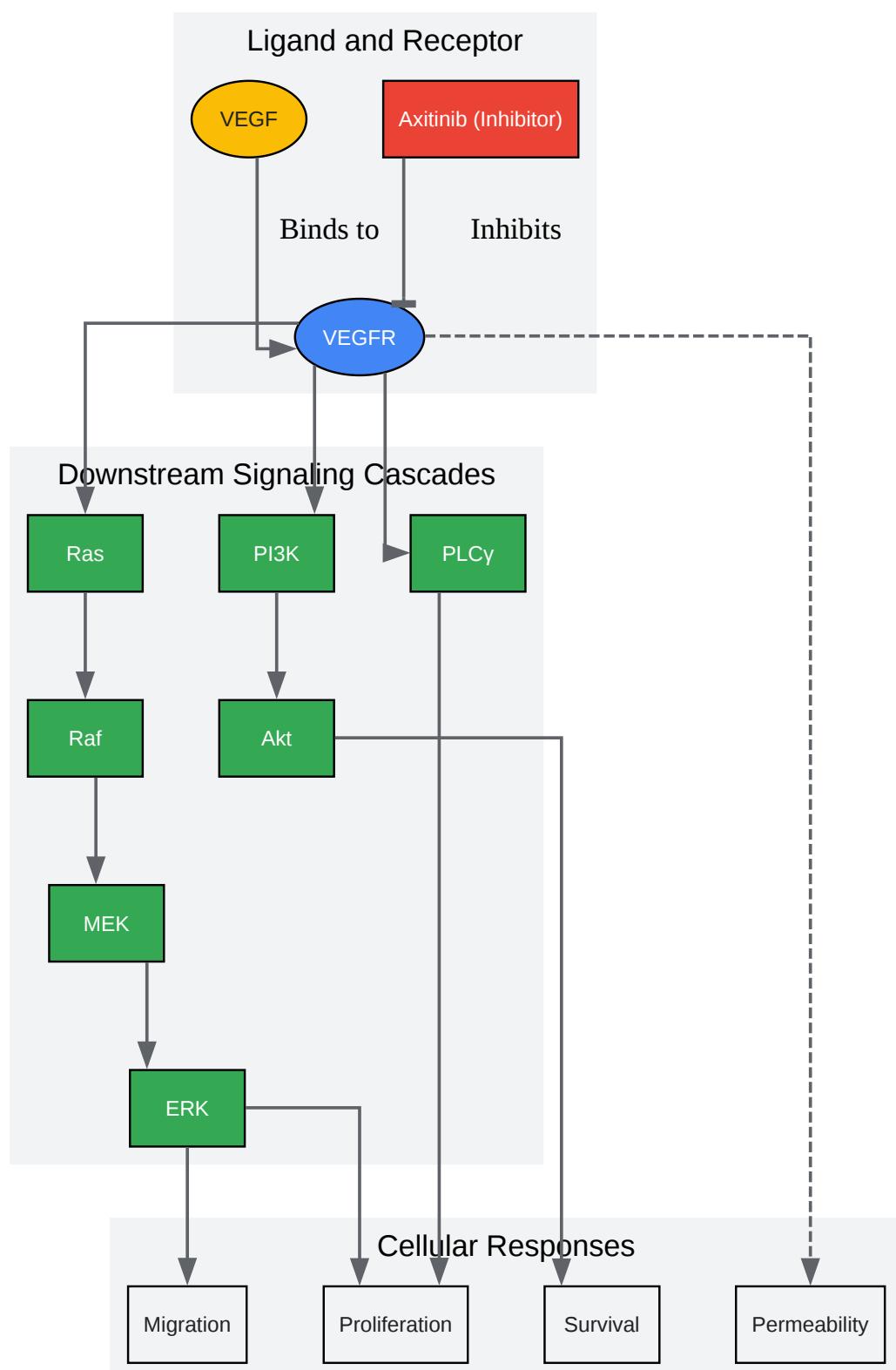
- Signal Detection:
 - Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
 - Incubate the plate at room temperature to allow the luminescent signal to stabilize.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is inversely proportional to the kinase activity.
 - Normalize the data to the controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition).
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibitor.

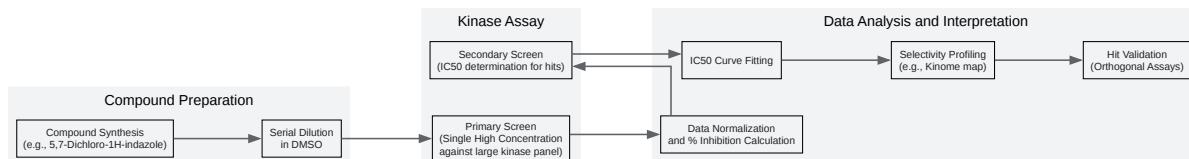
Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways of the primary targets of the representative indazole-based inhibitors, PLK4 and VEGFR.





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